molecular formula C8H11ClN2O2S B2357688 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride CAS No. 1565344-80-0

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride

Cat. No. B2357688
CAS RN: 1565344-80-0
M. Wt: 234.7
InChI Key: UNIBAMPRZJWFIN-UHFFFAOYSA-N
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Description

“3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” and “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” are related compounds . They are used for research purposes and are not intended for use as food, medicine, or household items .


Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “Tetrahydroimidazo[1,2-a]pyrazine Derivatives” involves detritylation and orthogonal deprotection .


Molecular Structure Analysis

The InChI code for “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” is 1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3 . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include oxidation, detritylation, and orthogonal deprotection .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include a molecular weight of 173.65 for “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” and 180.21 for "Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate" . These compounds are stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been utilized in synthesizing new heterocycles, particularly for antimicrobial purposes. For example, its derivatives have been employed in the synthesis of sulfonamides and various heterocyclic compounds, demonstrating antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Material Science and Polymer Chemistry

In material science, this compound contributes to the creation of novel materials. For instance, it's involved in producing soluble fluorinated polyamides containing pyridine and sulfone moieties, which display high thermal stability and mechanical strength (Liu et al., 2013).

Catalysis in Chemical Synthesis

It has applications in catalysis, facilitating the synthesis of various organic compounds. This includes its use in Knoevenagel-Michael-cyclocondensation reactions for synthesizing tetrahydrobenzo[b]pyran derivatives (Zolfigol et al., 2015) and in the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives (Shen et al., 2014).

Anticancer Research

This compound has also been explored in anticancer research. For example, derivatives of tetrahydropyridines, which are synthesized using this compound, have been evaluated for their anticancer activities (Redda & Gangapuram, 2007).

Development of Novel Ionic Liquids

In the field of ionic liquids, it's used in developing new catalytic materials, such as 1-sulfopyridinium chloride, which are efficient in synthesizing various organic compounds (Moosavi‐Zare et al., 2013).

Organic Synthesis and Medicinal Chemistry

This compound is pivotal in organic synthesis, particularly in the development of sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, which are essential in medicinal chemistry (Tucker, Chenard, & Young, 2015).

Safety and Hazards

The safety information for “3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride” and “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P261, P280, P305, P351, P338 .

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-6-10-8(14(9,12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIBAMPRZJWFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride

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